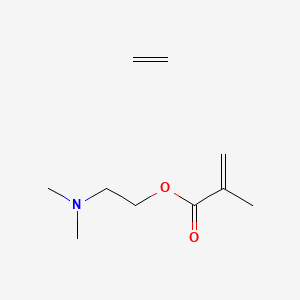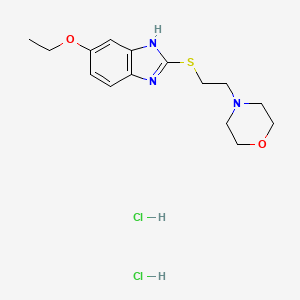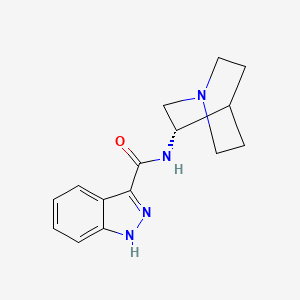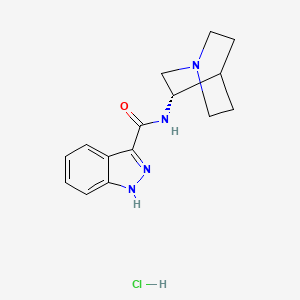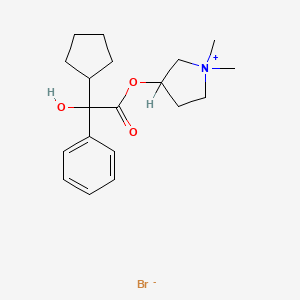
Glycopyrrolat
Übersicht
Beschreibung
Glycopyrrolate is a synthetic anticholinergic agent used primarily to treat conditions involving excessive secretions, such as peptic ulcers and chronic drooling in children with neurological disorders. It is a quaternary ammonium compound that competitively inhibits muscarinic receptors, thereby reducing the activity of acetylcholine on peripheral tissues .
Wissenschaftliche Forschungsanwendungen
Glycopyrrolat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und Analytischen Chemie eingesetzt.
Biologie: In Studien zur Muskarinrezeptorfunktion und cholinergen Signalübertragung verwendet.
Medizin: In der klinischen Forschung wegen seiner Auswirkungen auf Sekrete und glatte Muskelentspannung eingesetzt.
Industrie: Angewendet in der Formulierung von Arzneimitteln und als Additiv in verschiedenen industriellen Prozessen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Muskarinrezeptoren kompetitiv blockiert, insbesondere die Subtypen M1 und M3. Diese Hemmung reduziert die Aktivität von Acetylcholin, was zu einer verringerten Sekretion von Speichel- und Schweißdrüsen, einer verringerten Magensäureproduktion und einer Entspannung der glatten Muskulatur in den Magen-Darm- und Atemwegen führt .
Ähnliche Verbindungen:
Atropin: Ein weiteres Anticholinergikum mit ähnlichen Wirkungen, aber höherer Penetration des zentralen Nervensystems.
Scopolamin: Wird gegen Reisekrankheit eingesetzt und hat eine breitere Palette an zentralen Wirkungen.
Ipratropiumbromid: Wird hauptsächlich als Bronchodilatator bei Atemwegserkrankungen eingesetzt.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine geringere Penetration des zentralen Nervensystems im Vergleich zu Atropin und Scopolamin aus, was es für Patienten bevorzugt macht, bei denen zentrale Nebenwirkungen ein Problem darstellen. Darüber hinaus macht seine lang anhaltende Wirkung und die spezifische Rezeptoraffinität es für chronische Erkrankungen wirksam, die eine anhaltende anticholinerge Aktivität erfordern .
Wirkmechanismus
Target of Action
Glycopyrrolate, also known as glycopyrronium, is a long-acting muscarinic antagonist . It has high, equipotent affinity for all muscarinic acetylcholine receptor subtypes (M1-5) . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .
Mode of Action
Glycopyrrolate competitively blocks muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Biochemical Pathways
The inhibition of muscarinic receptors by glycopyrrolate results in a decrease in the volume and acidity of gastric secretions, reduction of airway secretions, and reduction of bronchoconstriction in COPD . It also reduces sweat gland, oral, and gastric secretions, as well as cardiac inhibitory reflexes .
Pharmacokinetics
Glycopyrrolate has highly variable pharmacokinetics. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg . The drug is excreted in urine as unchanged drug (IM: >80%, IV: 85%); less than 5% is excreted in bile as unchanged drug .
Result of Action
The molecular and cellular effects of glycopyrrolate’s action include a decrease in the volume and acidity of gastric secretions, reduction of airway secretions, and reduction of bronchoconstriction in COPD . It also reduces sweat gland, oral, and gastric secretions, as well as cardiac inhibitory reflexes .
Action Environment
Environmental factors such as emotional state, environmental temperature, state of hydration, and the presence of food in the mouth can influence salivary flow and thus the action of glycopyrrolate . Forced degradation studies have shown that the stability of glycopyrrolate can be affected by various environmental factors .
Biochemische Analyse
Biochemical Properties
Glycopyrrolate is an antagonist of muscarinic acetylcholine receptors . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition of cholinergic transmission is the primary biochemical role of glycopyrrolate .
Cellular Effects
Glycopyrrolate has various effects on cells. It helps control conditions such as peptic ulcers by reducing the production of stomach acid . It also reduces drooling by decreasing the amount of saliva produced . In addition, glycopyrrolate injection is used during surgery to reduce secretions in the stomach or airway, and to help protect the heart and nervous system while under general anesthesia .
Molecular Mechanism
Glycopyrrolate exerts its effects at the molecular level by competitively blocking muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Temporal Effects in Laboratory Settings
The time course for glycopyrrolate disposition in plasma follows a tri-exponential equation characterized by rapid disappearance of glycopyrrolate from blood followed by a prolonged terminal phase . Physiological monitoring revealed significant increases in heart and respiratory rates accompanied by a marked and sustained delay in the frequency of bowel movements .
Dosage Effects in Animal Models
In animal models, the effects of glycopyrrolate vary with different dosages. For instance, in dogs and cats, glycopyrrolate is used to manage vagally mediated bradyarrhythmias at doses of 2–10 μg/kg administered intravenously or intramuscularly .
Metabolic Pathways
Glycopyrrolate is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4 . The major metabolic pathway of glycopyrrolate in animals is hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue .
Transport and Distribution
The highly polar quaternary ammonium group of glycopyrrolate limits its passage across lipid membranes, such as the blood-brain barrier . This property affects the transport and distribution of glycopyrrolate within cells and tissues.
Subcellular Localization
The subcellular localization of glycopyrrolate is primarily determined by its quaternary ammonium structure, which limits its ability to cross lipid membranes . Therefore, glycopyrrolate is primarily localized in the extracellular space and does not significantly penetrate into cells or cross the blood-brain barrier .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glycopyrrolat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Cyclopentylmandelsäure mit einer Sulfonylverbindung beinhaltet, um ein Cyclopentylmandelsäurederivat zu bilden. Dieses Zwischenprodukt wird dann mit 3-Hydroxy-1,1-dimethylpyrrolidinium-bromid umgesetzt, um this compound zu ergeben .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess umfasst typischerweise Schritte wie Veresterung, Bromierung und Reinigung durch Kristallisation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycopyrrolat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Umfassen den Austausch von funktionellen Gruppen innerhalb des Moleküls.
Hydrolyse: Brechen der Esterbindung in Gegenwart von Wasser oder Säuren.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Oft unter Verwendung von Alkylhalogeniden oder Sulfonylchloriden unter basischen Bedingungen durchgeführt.
Hydrolyse: Typischerweise unter Verwendung von verdünnten Säuren oder Basen bei erhöhten Temperaturen durchgeführt.
Hauptprodukte:
Substitutionsreaktionen: Liefern substituierte this compound-Derivate.
Hydrolyse: Erzeugt Cyclopentylmandelsäure und 3-Hydroxy-1,1-dimethylpyrrolidinium-bromid
Vergleich Mit ähnlichen Verbindungen
Atropine: Another anticholinergic agent with similar effects but higher central nervous system penetration.
Scopolamine: Used for motion sickness and has a broader range of central effects.
Ipratropium Bromide: Primarily used as a bronchodilator in respiratory conditions.
Uniqueness of Glycopyrrolate: Glycopyrrolate is unique in its lower central nervous system penetration compared to atropine and scopolamine, making it preferable for patients where central side effects are a concern. Additionally, its long-acting nature and specific receptor affinity make it effective for chronic conditions requiring sustained anticholinergic activity .
Eigenschaften
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-51-0 | |
| Record name | Glycopyrrolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycopyrrolate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycopyrrolate interact with its target in the body?
A1: Glycopyrrolate is a synthetic anticholinergic agent that exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. [] It exhibits selectivity for M3 muscarinic receptors over M2 receptors, making it particularly effective at targeting bronchoconstriction. []
Q2: What are the downstream effects of glycopyrrolate's interaction with muscarinic receptors?
A2: By blocking acetylcholine's actions, glycopyrrolate inhibits parasympathetic nerve impulses. This inhibition leads to various physiological effects, including:
- Bronchodilation: Relaxation of smooth muscles in the airways, improving airflow. []
- Reduced Secretions: Decreased production of saliva, mucus, and other bodily secretions. []
- Increased Heart Rate: Prevention of acetylcholine-mediated slowing of the heart rate. []
Q3: What is the molecular formula and weight of glycopyrrolate?
A3: Glycopyrrolate has the molecular formula C19H28BrNO3 and a molecular weight of 398.3 g/mol.
Q4: Is there any spectroscopic data available for glycopyrrolate?
A4: While the provided research papers do not explicitly discuss spectroscopic data for glycopyrrolate, analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have been used to quantify the compound in biological samples. [] These methods rely on the compound's specific fragmentation pattern for detection and quantification.
Q5: Are there formulation strategies to improve the stability, solubility, or bioavailability of glycopyrrolate?
A6: Cetomacrogol cream BP, an acidic base, is used to formulate glycopyrrolate cream, reducing drug hydrolysis and extending stability to 3 months. [] Research has focused on developing and validating ultra-high-performance liquid chromatography with heated electrospray ionization-tandem mass spectrometry methods for quantifying glycopyrrolate in horse plasma. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of glycopyrrolate?
A7: Glycopyrrolate is poorly absorbed when administered orally due to its quaternary ammonium structure. [] When administered intravenously, it is rapidly eliminated from the bloodstream, primarily through renal excretion in its unmetabolized form. [] Glycopyrrolate does not readily cross the blood-brain barrier or the placental barrier. [, ]
Q7: How do the pharmacokinetic properties of glycopyrrolate compare to atropine?
A7: Glycopyrrolate and atropine exhibit key pharmacokinetic differences:
- Central Nervous System Penetration: Glycopyrrolate, due to its quaternary ammonium structure, poorly penetrates the blood-brain and placental barriers compared to atropine. []
- Duration of Action: Glycopyrrolate's bronchodilatory effects last longer than those of atropine. []
- Metabolism: Beta-glucuronide or sulfate conjugation is a minor metabolic pathway for glycopyrrolate, unlike scopolamine, where it is significant. []
Q8: What animal models have been used to study the effects of glycopyrrolate?
A8: Glycopyrrolate's effects have been investigated in several animal models, including:
- Dogs: Used to assess the impact of glycopyrrolate on tear production, cardiovascular parameters, and respiratory mechanics. [, , ]
- Horses: Employed to study the pharmacokinetics of glycopyrrolate and its effects on gastrointestinal motility. [, , ]
Q9: Are there any notable clinical trials involving glycopyrrolate?
A9: Glycopyrrolate has been studied in various clinical trials, including:
- GOLDEN Studies: Investigated the efficacy and safety of inhaled glycopyrrolate administered via the eFlow® closed system nebulizer in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). []
- GLYCOPAR Study: A Phase II trial evaluating the long-term efficacy and safety of glycopyrrolate for moderate-to-severe sialorrhea in Parkinson's disease. []
- Cesarean Section Studies: Multiple trials have explored the use of glycopyrrolate for managing hypotension and PONV (postoperative nausea and vomiting) during cesarean deliveries. [, , , ]
Q10: What drug delivery methods have been explored for glycopyrrolate?
A11: Glycopyrrolate is commonly administered via intravenous injection, intramuscular injection, or inhalation. Researchers are exploring alternative delivery routes like iontophoresis and microneedle-mediated transdermal delivery to enhance its therapeutic efficacy and patient compliance. [, ]
Q11: What analytical methods are employed for the characterization and quantification of glycopyrrolate?
A11: Various analytical methods are used to characterize and quantify glycopyrrolate, including:
- HPLC-MS/MS: This highly sensitive and specific technique is used to measure glycopyrrolate concentrations in biological samples, such as plasma. []
- Radioreceptor Assay: This method quantifies glycopyrrolate and its potential metabolites in biological fluids, such as urine, by measuring their binding to specific receptors. []
Q12: What are some alternatives or substitutes for glycopyrrolate in clinical practice?
A12: Several alternative anticholinergic medications are available, each with its own pharmacokinetic and pharmacodynamic properties. Some common alternatives include:
- Atropine: A naturally occurring anticholinergic with a shorter duration of action and greater ability to cross the blood-brain barrier compared to glycopyrrolate. [, ]
- Scopolamine: Another naturally occurring anticholinergic used for its anti-nausea and antiemetic properties, often administered transdermally. []
- Hyoscine Hydrobromide: Similar to scopolamine, used to manage secretions and treat nausea and vomiting. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



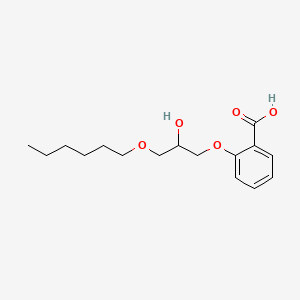
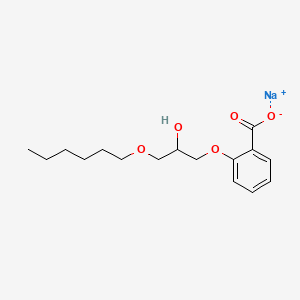
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
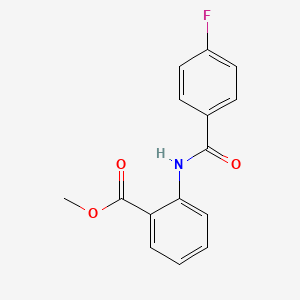
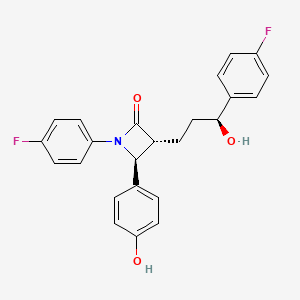
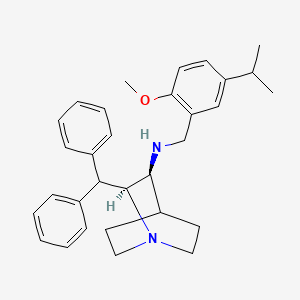

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
